

Optimization of extraction yield of isoliquiritigenin from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Isoliquiritigenin	
Cat. No.:	B1672252	Get Quote

Technical Support Center: Optimization of Isoliquiritigenin Extraction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of **isoliquiritigenin** (ISL) from natural sources, primarily licorice (Glycyrrhiza species).

Frequently Asked Questions (FAQs) & Troubleshooting Guide Low Extraction Yield

Q1: My **isoliquiritigenin** yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A1: Low extraction yield is a common issue that can be attributed to several factors. Systematically evaluate the following parameters in your experimental setup:

Solvent Selection and Concentration: The choice of solvent and its concentration are critical.
 For ultrasound-assisted extraction (UAE) of isoliquiritigenin, an ethanol concentration of around 70-75% has been shown to be effective.[1] Using a solvent that is too polar or non-polar may not efficiently solubilize the target compound.

Troubleshooting & Optimization

- Extraction Time: Insufficient extraction time will result in incomplete recovery of
 isoliquiritigenin. Conversely, excessively long extraction times might lead to degradation of
 the compound. For UAE, an optimal time is reported to be around 28-30 minutes.[1]
- Temperature: Temperature influences both solubility and the potential for degradation. For ionic liquid-based ultrasonic-assisted extraction (ILUAE), an optimal temperature was found to be 60°C.[2] Higher temperatures do not always lead to better yields and can promote the degradation of thermolabile compounds.
- Liquid-to-Solid Ratio: A low liquid-to-solid ratio can lead to incomplete extraction as the solvent may become saturated with various compounds from the plant matrix, hindering the dissolution of more isoliquiritigenin.[1] An excessively high ratio will dilute the extract, making downstream processing more challenging and costly.[1] For UAE, a ratio of approximately 19:1 to 20:1 (mL/g) has been suggested as optimal.[1]
- Sample Preparation: The particle size of the raw material is important. Grinding the licorice root to a fine powder (e.g., passing through a 60-mesh screen) increases the surface area available for solvent interaction, thereby improving extraction efficiency.[1]
- pH of the Extraction Medium: The pH can significantly impact the stability and solubility of flavonoids. For extractions involving fermentation with Aspergillus niger, an optimal pH of 3.7 was reported for maximizing **isoliquiritigenin** yield.[3][4]

Troubleshooting Steps:

- Verify Solvent Concentration: Prepare fresh solvent at the recommended concentration (e.g., 73.25% ethanol for UAE).[1]
- Optimize Extraction Time: Conduct a time-course experiment to determine the optimal extraction duration for your specific setup.
- Control Temperature: Ensure your extraction vessel is maintained at the optimal temperature. Use a water bath for precise temperature control.
- Adjust Liquid-to-Solid Ratio: Experiment with different ratios to find the balance between extraction efficiency and solvent consumption.

• Check Particle Size: Ensure your plant material is ground to a consistent and fine powder.

Method-Specific Issues

Q2: I am using an acid hydrolysis method and my yield is still low. What could be wrong?

A2: Acid hydrolysis is employed to convert glycosidic precursors like liquiritin into **isoliquiritigenin**. If your yield is low, consider the following:

- Acid Concentration: The concentration of the acid is crucial. A study found that 1 mol/L HCl was optimal for the acid hydrolysis step.[5]
- Hydrolysis Time and Temperature: Incomplete hydrolysis can occur if the time is too short or the temperature is too low. Optimal conditions have been reported as 2 hours at 90°C.[5][6]
- Subsequent Alkaline Conversion: After acid hydrolysis, an alkaline treatment can convert liquiritigenin to **isoliquiritigenin**, which can significantly increase the yield.[6][7] This step involves adjusting the pH to be alkaline.

Q3: I am trying a novel extraction method like solid-state fermentation and the results are not reproducible. Why?

A3: Solid-state fermentation is a complex biological process. Lack of reproducibility can stem from:

- Inoculum Concentration: The concentration of the microorganism (Aspergillus niger) is critical for consistent results. An inoculum concentration of 1.5 × 10⁶ was found to be optimal.[3][4]
- Fermentation Time: The duration of fermentation directly impacts the bioconversion of precursors to isoliquiritigenin. A 4-day fermentation period has been reported to yield optimal results.[3][4]
- Inconsistent Fermentation Conditions: Variations in pH, temperature, and moisture content during fermentation can lead to inconsistent microbial activity and, consequently, variable yields.[4]

Quantitative Data Summary

The following tables summarize the optimal conditions and corresponding yields for various **isoliquiritigenin** extraction methods.

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction (UAE)

Parameter	Optimal Value	Reference
Ethanol Concentration	73.25%	[1]
Extraction Time	27.82 min	[1]
Liquid-to-Solid Ratio	19.10:1 (mL/g)	[1]
Yield	0.26 mg/g	[1]

Table 2: Optimized Parameters for Ionic Liquid-Based Ultrasonic-Assisted Extraction (ILUAE)

Parameter	Optimal Value	Reference
Ionic Liquid	1-butyl-3-methylimidazolium bromide ([BMIM]Br)	[2]
Ionic Liquid Concentration	0.3 mol/L	[2]
Solid-to-Liquid Ratio	1:16.163	[2]
Ultrasonication Time	120 min	[2]
Temperature	60°C	[2]
Yield	0.665 mg/g	[2]

Table 3: Optimized Parameters for Acid Hydrolysis Method

Parameter	Optimal Value	Reference
HCI Concentration	1 mol/L	[5]
Hydrolysis Temperature	90°C	[5]
Hydrolysis Time	2 hours	[5]
Ratio of Material to Liquid	1:5	[5]
Yield	2.47‰ (2.47 mg/g)	[5]

Table 4: Optimized Parameters for Solid-State Fermentation

Parameter	Optimal Value	Reference
Microorganism	Aspergillus niger	[3][8]
рН	3.7	[3][4]
Solid-to-Liquid Ratio	1:2	[3][8]
Inoculum Concentration	1.5 × 10^6	[3][4]
Fermentation Time	4 days	[3][4]
Yield	1.53 mg/g	[3][4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Isoliquiritigenin

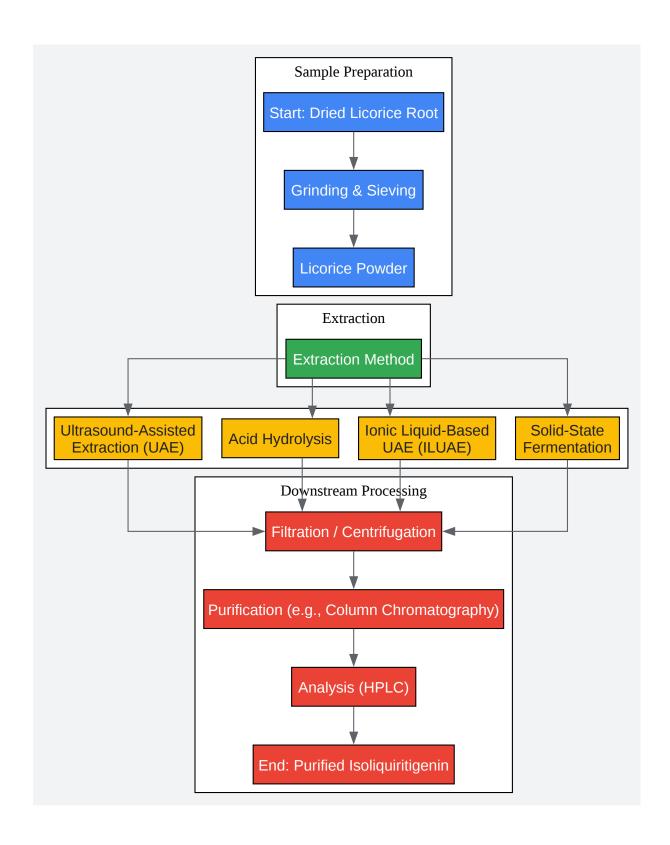
This protocol is based on the optimization study by Hu et al. (2015).[1]

- Sample Preparation: Grind dried licorice root and pass the powder through a 60-mesh sieve.
- Extraction:
 - Place 1.0 g of licorice powder into a 50 mL flask.

- Add the ethanol solvent at a 73.25% concentration and a liquid-to-solid ratio of 19.10:1 (mL/g).
- Place the flask in an ultrasonic cleaning bath with a frequency of 80 kHz.
- Extract for 27.82 minutes.
- Sample Processing:
 - After extraction, allow the solution to stand.
 - Centrifuge the mixture at 4000 r/min for 10 minutes.
 - Collect the supernatant for analysis.
- Analysis: Determine the concentration of isoliquiritigenin in the supernatant using High-Performance Liquid Chromatography (HPLC).

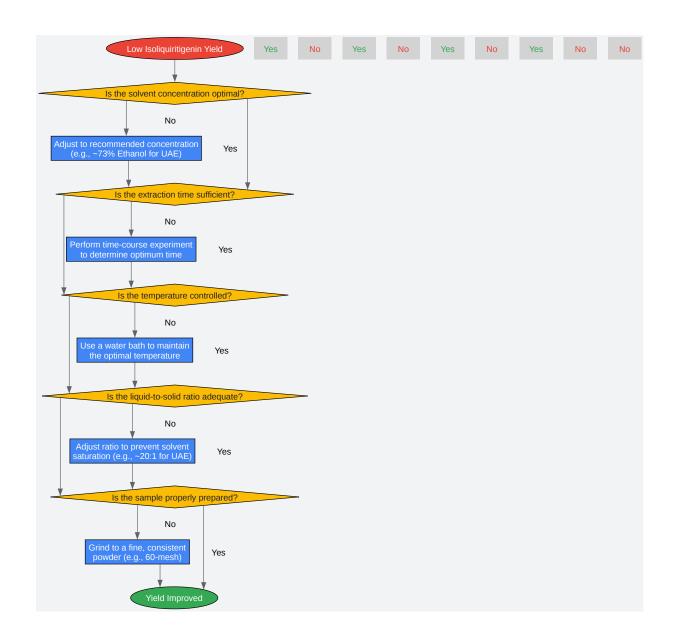
Protocol 2: Acid Hydrolysis Extraction of Isoliquiritigenin

This protocol is based on the study by an unnamed author in 2011.[5]


- Acid Hydrolysis:
 - Mix licorice powder with 1 mol/L HCl at a material-to-liquid ratio of 1:5.
 - Heat the mixture at 90°C for 2 hours.
- Neutralization and Filtration:
 - Cool the mixture and adjust the pH to 7.
 - Filter the solution to separate the residue.
- Extraction of Residue:
 - Extract the residue with 80% ethanol at a material-to-liquid ratio of 1:10.

- Perform ultrasonic extraction for 20 minutes. Repeat this step twice.
- Solvent Extraction of Filtrate:
 - To the filtrate from step 2, add an equal volume of ethyl acetate (1:1) and perform solvent extraction. Repeat this step twice.
- Combine and Analyze: Combine the extracts for analysis of **isoliquiritigenin** content.

Visualizations



Click to download full resolution via product page

Caption: General workflow for the extraction and purification of **isoliquiritigenin**.

Click to download full resolution via product page

Caption: Troubleshooting flowchart for low isoliquiritigenin extraction yield.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. openchemicalengineeringjournal.com [openchemicalengineeringjournal.com]
- 2. A Study of the Ionic Liquid-Based Ultrasonic-Assisted Extraction of Isoliquiritigenin from Glycyrrhiza uralensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Optimization of response surface methodology for the extraction of isoliquiritigenin from Aspergillus niger solid-state fermentation of licorice and its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101328115B Method for extracting isoliquirtigenin from licorice Google Patents [patents.google.com]
- 8. Frontiers | Optimization of response surface methodology for the extraction of isoliquiritigenin from Aspergillus niger solid-state fermentation of licorice and its antitumor effects [frontiersin.org]
- To cite this document: BenchChem. [Optimization of extraction yield of isoliquiritigenin from natural sources]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672252#optimization-of-extraction-yield-ofisoliquiritigenin-from-natural-sources]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com